molecular formula C7H12O2 B13947077 2,3-Dimethylpent-4-yne-2,3-diol CAS No. 53722-07-9

2,3-Dimethylpent-4-yne-2,3-diol

Cat. No.: B13947077
CAS No.: 53722-07-9
M. Wt: 128.17 g/mol
InChI Key: DNGHNLPQAQCIRR-UHFFFAOYSA-N
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Description

2,3-Dimethylpent-4-yne-2,3-diol is an organic compound characterized by the presence of two methyl groups and a hydroxyl group attached to a pent-4-yne backbone. This compound is notable for its unique structure, which includes a carbon-carbon triple bond and two hydroxyl groups on adjacent carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylpent-4-yne-2,3-diol typically involves the reaction of acetylene with acetone in the presence of a strong base such as sodium amide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylpent-4-yne-2,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents such as sulfuric acid or sodium hydroxide.

Major Products:

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Ethers or esters.

Scientific Research Applications

2,3-Dimethylpent-4-yne-2,3-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2,3-Dimethylpent-4-yne-2,3-diol involves its interaction with various molecular targets and pathways. The presence of the triple bond and hydroxyl groups allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions.

Comparison with Similar Compounds

    2,3-Dimethylbut-2-yne-1,4-diol: Similar structure but with different positioning of hydroxyl groups.

    2,3-Dimethylhex-4-yne-2,3-diol: Longer carbon chain with similar functional groups.

    2,3-Dimethylpent-2-yne-1,4-diol: Different positioning of the triple bond and hydroxyl groups.

Uniqueness: 2,3-Dimethylpent-4-yne-2,3-diol is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. The presence of both a triple bond and adjacent hydroxyl groups makes it a versatile compound in organic synthesis and research applications.

Properties

CAS No.

53722-07-9

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2,3-dimethylpent-4-yne-2,3-diol

InChI

InChI=1S/C7H12O2/c1-5-7(4,9)6(2,3)8/h1,8-9H,2-4H3

InChI Key

DNGHNLPQAQCIRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C)(C#C)O)O

Origin of Product

United States

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